molecular formula C16H23NO4S B4184479 Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B4184479
M. Wt: 325.4 g/mol
InChI Key: OMVRBACPXCOIRM-UHFFFAOYSA-N
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Description

Isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran moiety, and various alkyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the tetrahydrofuran moiety. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: This involves the reaction of a suitable furan derivative with the thiophene ring, often under catalytic conditions.

    Esterification and Alkylation: The final steps involve esterification to introduce the isopropyl group and alkylation to add the ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The tetrahydrofuran and thiophene moieties could play a role in binding to these targets, while the ester and alkyl groups may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylate and thiophene-3-carboxylate share the thiophene ring structure.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-carboxylate have a similar tetrahydrofuran moiety.

    Ester Compounds: Various esters, such as ethyl acetate and methyl propionate, share the ester functional group.

Uniqueness

Isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of functional groups and its potential for diverse applications. The presence of both a thiophene ring and a tetrahydrofuran moiety, along with the ester and alkyl groups, gives it distinct chemical and physical properties that can be leveraged in various fields.

Properties

IUPAC Name

propan-2-yl 4-ethyl-5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-5-11-10(4)22-15(13(11)16(19)21-9(2)3)17-14(18)12-7-6-8-20-12/h9,12H,5-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVRBACPXCOIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Reactant of Route 6
Propan-2-yl 4-ethyl-5-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate

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